molecular formula C20H25N5O B2796808 3-Tert-butyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine CAS No. 2415538-51-9

3-Tert-butyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

Cat. No.: B2796808
CAS No.: 2415538-51-9
M. Wt: 351.454
InChI Key: TVUGIQMBDUOLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyridazinyl group, a hexahydropyrrolo[3,4-c]pyrrole moiety, and a pyridinylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinyl and pyridinylmethanone intermediates, followed by their coupling with the hexahydropyrrolo[3,4-c]pyrrole core.

  • Step 1: Synthesis of Pyridazinyl Intermediate

    • React 6-tert-butylpyridazine with a suitable halogenating agent (e.g., bromine) to introduce a halogen atom at the 3-position.
    • Use a palladium-catalyzed cross-coupling reaction to attach the halogenated pyridazine to a suitable nucleophile, forming the pyridazinyl intermediate.
  • Step 2: Synthesis of Pyridinylmethanone Intermediate

    • React 4-pyridinecarboxaldehyde with a suitable reducing agent (e.g., sodium borohydride) to form the corresponding alcohol.
    • Oxidize the alcohol to the corresponding ketone using an oxidizing agent (e.g., PCC).
  • Step 3: Coupling Reaction

    • Couple the pyridazinyl intermediate with the pyridinylmethanone intermediate using a suitable coupling reagent (e.g., EDCI) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the pyridazinyl and pyridinylmethanone moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction

    • Reduction reactions can be performed on the carbonyl group of the pyridinylmethanone moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution

    • The compound can participate in substitution reactions, especially at the pyridazinyl group. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and PCC.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Formation of oxidized derivatives at the pyridazinyl and pyridinylmethanone moieties.

    Reduction: Formation of reduced derivatives, such as alcohols from ketones.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

  • The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
  • It serves as a ligand in coordination chemistry for the development of metal complexes.

Biology

  • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • It is used in the design of enzyme inhibitors and receptor modulators.

Medicine

  • The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
  • It is used in drug discovery and development as a lead compound for new pharmaceuticals.

Industry

  • The compound is used in the development of advanced materials, such as polymers and coatings.
  • It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. It may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • [2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone
  • [2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone

Uniqueness

  • The unique combination of the pyridazinyl, hexahydropyrrolo[3,4-c]pyrrole, and pyridinylmethanone moieties distinguishes this compound from its analogs.
  • The specific positioning of the functional groups contributes to its distinct chemical reactivity and biological activity.
  • The compound’s structural complexity and versatility make it a valuable subject for research and development in various scientific fields.

Properties

IUPAC Name

[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-20(2,3)17-4-5-18(23-22-17)24-10-15-12-25(13-16(15)11-24)19(26)14-6-8-21-9-7-14/h4-9,15-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUGIQMBDUOLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.